Ethanamine, N,N-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of ethylamine where two hydrogen atoms on the nitrogen atom are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanamine, N,N-difluoro- can be synthesized through several methods. One common approach involves the reaction of ethylamine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of ethanamine, N,N-difluoro- may involve large-scale fluorination processes using similar reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanamine, N,N-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted ethanamines.
Oxidation Reactions: Products may include difluoroacetaldehyde or difluoroacetic acid.
Reduction Reactions: Products may include difluoroethylamine.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N,N-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethanamine, N,N-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ethylamine: A simpler amine with the formula C2H7N, lacking fluorine atoms.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-Difluoro-1,1-dinitroethanamine: A more complex fluorinated amine with additional nitro groups
Uniqueness: Ethanamine, N,N-difluoro- is unique due to the presence of two fluorine atoms on the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
758-18-9 |
---|---|
Molekularformel |
C2H5F2N |
Molekulargewicht |
81.06 g/mol |
IUPAC-Name |
N,N-difluoroethanamine |
InChI |
InChI=1S/C2H5F2N/c1-2-5(3)4/h2H2,1H3 |
InChI-Schlüssel |
IAUJKTVVMRFADH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.